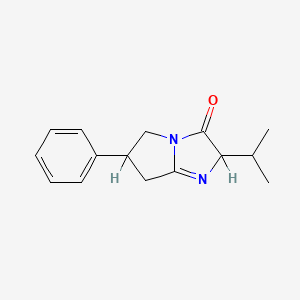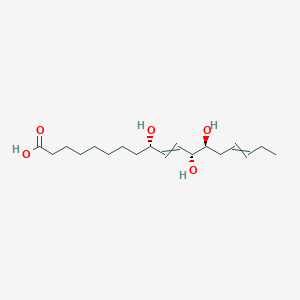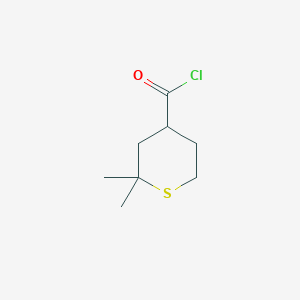![molecular formula C16H26Si B14449090 Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane CAS No. 79227-33-1](/img/structure/B14449090.png)
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane is a complex organic compound with a unique structure. It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is notable for its intricate molecular architecture, which includes a cyclopenta[a]naphthalene core with multiple fused rings and a trimethylsilyl group attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane typically involves multiple steps, starting from simpler organic precursors. One common approach is to use a Diels-Alder reaction to construct the cyclopenta[a]naphthalene core, followed by functionalization to introduce the trimethylsilyl group. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclopenta[a]naphthalene core.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas, and nucleophiles like halides or organometallic compounds. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized silanes with different properties and applications.
科学的研究の応用
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and novel materials.
Biology: The compound can be employed in the study of biological systems, including the investigation of enzyme mechanisms and the development of bioactive molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and the design of new pharmaceuticals, often involves this compound.
Industry: In the industrial sector, it is used in the production of advanced materials, coatings, and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism by which Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
- 1,4,6-Trimethyl-1,2,3,3a,4,7,8,8a-octahydro-4,7-ethanoazulene
- 1H-3a,7-Methanoazulene, octahydro-1,9,9-trimethyl-4-methylene-
- (3R,3aR,4aS,5R,9aS)-3,5,8-Trimethyl-3a,4,4a,5,6,7,9,9a-octahydroazuleno
Uniqueness
What sets Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane apart from similar compounds is its specific molecular structure, which combines a cyclopenta[a]naphthalene core with a trimethylsilyl group. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
79227-33-1 |
|---|---|
分子式 |
C16H26Si |
分子量 |
246.46 g/mol |
IUPAC名 |
2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl(trimethyl)silane |
InChI |
InChI=1S/C16H26Si/c1-17(2,3)16-11-12-7-6-10-13(12)14-8-4-5-9-15(14)16/h12H,4-11H2,1-3H3 |
InChIキー |
AKNOCZSSJFXEOV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C2CCCCC2=C3CCCC3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


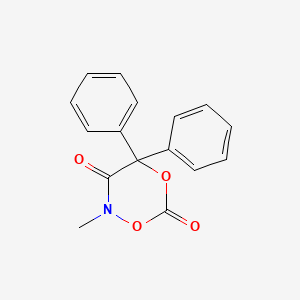
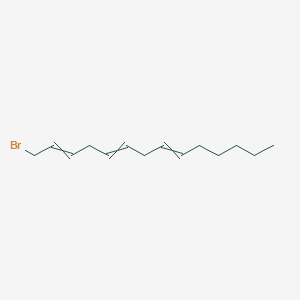
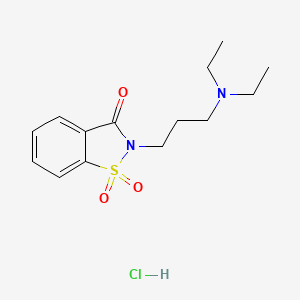

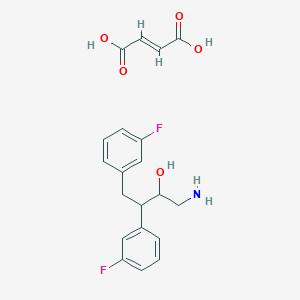
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

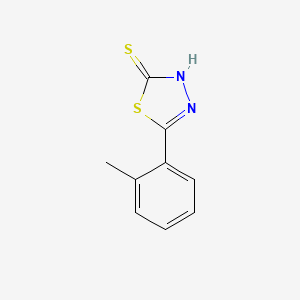
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

